FXR Antagonism: Stigmasterol Is a Potent FXR Antagonist While β-Sitosterol Is Completely Inactive
In transfected HepG2 cells, both stigmasterol and its water-soluble acetate derivative (StigAc) inhibited bile acid-activated, FXR-dependent reporter gene expression. Critically, β-sitosterol—the most abundant phytosterol in soy-derived lipid solutions—had no inhibitory effect on FXR [1]. StigAc antagonized FXR target genes (SHP, BSEP) in FXR+/+ mouse hepatocytes but not in FXR−/− hepatocytes, confirming FXR-dependent mechanism specificity [1]. In a selectivity panel of six ligand-activated nuclear receptor ligand-binding domains, StigAc antagonism was restricted to only FXR and PXR (pregnane X receptor), with no activity at LXR, PPARγ, RXR, or VDR [1].
| Evidence Dimension | FXR antagonism (FXR-dependent reporter gene suppression in HepG2 cells; nuclear receptor selectivity panel) |
|---|---|
| Target Compound Data | Stigmasterol and StigAc: potent FXR antagonist; receptor selectivity limited to FXR and PXR among six NR-LBDs tested |
| Comparator Or Baseline | β-Sitosterol: no FXR inhibitory effect at any concentration tested |
| Quantified Difference | Qualitative binary: active (stigmasterol) vs. inactive (β-sitosterol). Selectivity: 2 of 6 nuclear receptors affected. |
| Conditions | FXR-dependent luciferase reporter assay in transfected HepG2 cells; primary mouse hepatocytes from FXR+/+ and FXR−/− mice; nuclear receptor ligand-binding domain panel (FXR, PXR, LXR, PPARγ, RXR, VDR) |
Why This Matters
Stigmasterol is the only major dietary phytosterol with demonstrated FXR antagonist activity, making it an essential tool compound for FXR signaling studies and a critical variable to control in parenteral nutrition formulations where phytosterol-mediated FXR antagonism may exacerbate cholestasis.
- [1] Carter BA, Taylor OA, Prendergast DR, Zimmerman TL, Von Furstenberg R, Moore DD, Karpen SJ. Stigmasterol, a soy lipid-derived phytosterol, is an antagonist of the bile acid nuclear receptor FXR. Pediatr Res. 2007;62(3):301-306. doi:10.1203/PDR.0b013e3181256492 View Source
